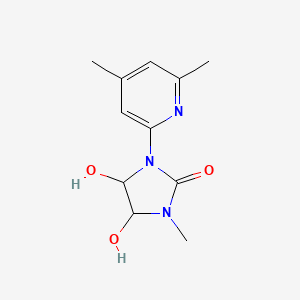
1-(4,6-Dimethylpyridin-2-yl)-4,5-dihydroxy-3-methylimidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, other names (if any), and its structural formula. The structure can give insights into the functional groups present in the compound and its possible properties.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reagents, conditions, and the mechanism of the reaction.Molecular Structure Analysis
This involves analyzing the structure of the molecule using techniques like X-ray crystallography, NMR spectroscopy, etc. It helps in understanding the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reagents, conditions, and mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, reactivity, etc.科学的研究の応用
Cation Tautomerism and Molecular Recognition
- Pyrimidines, closely related to the compound , play a significant role in biology and medicine, particularly due to their presence in DNA. Their functionalities, such as in cation tautomerism and molecular recognition through hydrogen bonding, are crucial for the targeted drug actions of pharmaceuticals containing these structures (Rajam et al., 2017).
Novel Triazafulvalene Systems
- Research has shown the synthesis of novel triazafulvalene systems, which could be a part of the family of compounds similar to the queried chemical. These systems are important for developing new chemical entities with potential applications in various fields (Uršič et al., 2010).
Antiviral Properties and Enzyme Inhibition
- Certain pyrimidine derivatives, which could share structural similarities with the compound , have been found to possess notable antiviral properties. They act by inhibiting enzymes in the viral replication process, suggesting potential applications in antiviral drug development (Munier-Lehmann et al., 2015).
Polymer Synthesis for Ion Removal
- Polymers containing pyridine and oxadiazole moieties, akin to the queried compound, have been synthesized for applications like removal of Co(II) and Ni(II) ions from aqueous solutions. This suggests potential environmental applications in water treatment and purification (Mansoori & Ghanbari, 2015).
Antimicrobial Applications
- Certain pyrazolo and pyrimidine derivatives, related to the compound , have been synthesized and evaluated for their antibacterial and antifungal properties. This indicates potential applications in the development of new antimicrobial agents (Abdel‐Aziz et al., 2008).
Insecticidal Activity
- Dihydropiperazine neonicotinoid compounds, with structural similarities to the queried compound, have shown significant insecticidal activity. This suggests potential applications in agriculture for pest control (Samaritoni et al., 2003).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it can cause.
将来の方向性
This involves predicting or discussing the potential future studies that can be done based on the known properties and uses of the compound.
I hope this helps! If you have any specific questions about these steps or if you want information on a different compound, feel free to ask!
特性
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-4,5-dihydroxy-3-methylimidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-6-4-7(2)12-8(5-6)14-10(16)9(15)13(3)11(14)17/h4-5,9-10,15-16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYTYTFKXBBMKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)N2C(C(N(C2=O)C)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyridin-2-yl)-4,5-dihydroxy-3-methylimidazolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

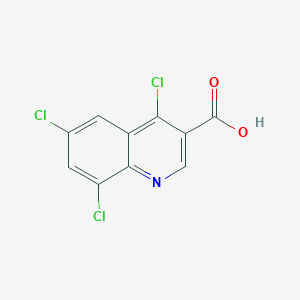
![[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]methanamine](/img/structure/B2936394.png)
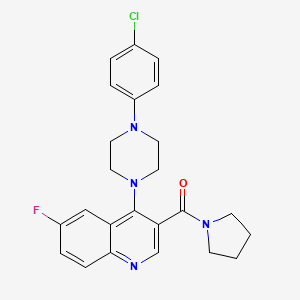
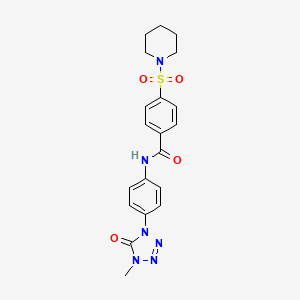
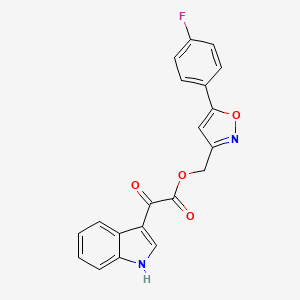
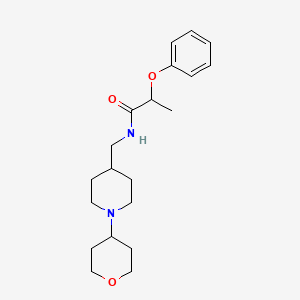
![2-chloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide](/img/structure/B2936403.png)
![3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid](/img/structure/B2936405.png)
![2-Propan-2-yl-1-[1-(pyridin-3-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2936406.png)
![2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2936408.png)
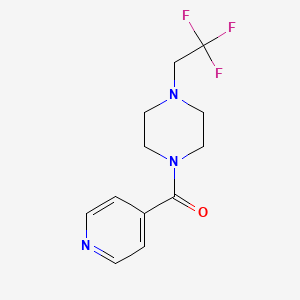

![2-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2936414.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylaniline](/img/structure/B2936415.png)